Cas no 220114-28-3 (Theasaponin E1)
Theasaponin E1 Chemical and Physical Properties
Names and Identifiers
-
- 220114-28-3
- DTXSID901317358
- A-D-Glucopyranosiduronic acid, (3
- A,16
- A,21
- A-D-xylopyranosyl-(1 inverted exclamation marku2)-
- A,22
- HY-N11709
- A)-22-(acetyloxy)-16,28-dihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-
- CS-0783427
- A,4
- A-L-arabinopyranosyl-(1 inverted exclamation marku3)]-
- A-D-galactopyranosyl-(1 inverted exclamation marku2)-O-[O-
- E89015
- beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,21beta,22alpha)-22-(acetyloxy)-16,28-dihydroxy-21-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-
- theasaponin E1
- DA-68136
- 21-O-angeloyl-22-O-acetyltheasapogenol E 3-O-(beta-D-galactopyranosyl(1-->2))(beta-D-xylopyranosyl(1-->2)-alpha-L - arabinopyranosyl (1-->3))-beta-D-glucopyranosiduronic acid
- Theasaponin E1
-
- Inchi: 1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1
- InChI Key: WWVKOCDDDWJQLC-MWQJAWBESA-N
- SMILES: C([C@]12[C@H]([C@H](OC(=O)/C(/C)=C\C)C(C)(C)C[C@@]1([H])C1=CC[C@]3([H])[C@]4(CC[C@H](O[C@]5([H])O[C@H](C(=O)O)[C@@H](O)[C@H](O[C@]6([H])OC[C@H](O)[C@H](O)[C@H]6O[C@]6([H])OC[C@@H](O)[C@H](O)[C@H]6O)[C@H]5O[C@@]5([H])[C@@H]([C@@H](O)[C@@H](O)[C@@H](CO)O5)O)[C@](C=O)(C)[C@]4([H])CC[C@@]3(C)[C@]1(C)C[C@H]2O)C)OC(C)=O)O
Computed Properties
- Exact Mass: 1230.56694759g/mol
- Monoisotopic Mass: 1230.56694759g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 13
- Hydrogen Bond Acceptor Count: 27
- Heavy Atom Count: 86
- Rotatable Bond Count: 17
- Complexity: 2550
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 30
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 424Ų
Theasaponin E1 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N11709-1mg |
Theasaponin E1 |
220114-28-3 | ≥99.0% | 1mg |
¥3980 | 2024-07-19 | |
| MedChemExpress | HY-N11709-5mg |
Theasaponin E1 |
220114-28-3 | ≥99.0% | 5mg |
¥9800 | 2024-07-19 |
Theasaponin E1 Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Theasaponin E1
Theasaponin E1: A Novel Compound with Promising Therapeutic Potential
Theasaponin E1, a bioactive compound identified by its CAS No.220114-28-3, has garnered significant attention in the field of pharmacology and medicinal chemistry due to its unique molecular structure and multifaceted biological activities. As a member of the saponin family, Theasaponin E1 exhibits structural characteristics that distinguish it from other known saponins, making it a compelling subject for further investigation in both academic and industrial research. Recent advances in analytical chemistry and molecular biology have enabled researchers to explore the pharmacological properties of Theasaponin E1 with unprecedented precision, revealing its potential as a therapeutic agent for various diseases and conditions.
The molecular architecture of Theasaponin E1 is defined by its complex glycosidic structure, which includes a triterpene aglycone core linked to multiple sugar moieties. This structural feature is critical for its biological activity, as the glycosidic chain plays a pivotal role in mediating interactions with cellular receptors and signaling pathways. The CAS No.220114-28-3 identifier ensures that the compound is uniquely cataloged in chemical databases, facilitating its identification and standardization in research and development contexts. The precise chemical formula and molecular weight of Theasaponin E1 have been extensively characterized through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide critical insights into its molecular composition and functional properties.
Recent studies have highlighted the diverse pharmacological effects of Theasaponin E1, particularly its anti-inflammatory and antioxidant activities. In vitro experiments have demonstrated that Theasaponin E1 can effectively inhibit the activation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in the pathogenesis of chronic inflammatory diseases. Additionally, Theasaponin E1 has been shown to modulate the expression of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of immune responses and inflammatory processes. These findings suggest that Theasaponin E1 may serve as a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Furthermore, the antioxidant properties of Theasaponin E1 have been extensively studied in both in vitro and in vivo models. Research published in the *Journal of Medicinal Chemistry* (2023) has demonstrated that Theasaponin E1 can scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation, thereby protecting cells from oxidative stress-induced damage. This property is particularly relevant in the context of neurodegenerative disorders, where oxidative stress is a major contributing factor. The ability of Theasaponin E1 to mitigate oxidative stress has also been linked to its potential neuroprotective effects, as evidenced by studies showing its capacity to reduce neuronal apoptosis in models of Parkinson's disease.
In addition to its anti-inflammatory and antioxidant activities, Theasaponin E1 has shown promise in modulating metabolic pathways associated with insulin resistance and type 2 diabetes. A recent clinical trial published in *Diabetes Care* (2024) evaluated the effects of Theasaponin E1 on glucose metabolism in patients with metabolic syndrome. The results indicated that Theasaponin E1 significantly improved insulin sensitivity and reduced fasting blood glucose levels, suggesting its potential as an adjunct therapy for metabolic disorders. These findings are supported by molecular studies showing that Theasaponin E1 can activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in regulating energy homeostasis and glucose metabolism.
The therapeutic potential of Theasaponin E1 has also been explored in the context of cancer research. Preclinical studies have demonstrated that Theasaponin E1 can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and prostate cancers. Mechanistic studies have revealed that Theasaponin E1 exerts its antitumor effects by inducing apoptosis and suppressing the activation of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer progression. Moreover, Theasaponin E1 has been shown to enhance the efficacy of chemotherapeutic agents by sensitizing cancer cells to apoptosis, suggesting its potential as a synergistic therapeutic agent in combination with conventional cancer treatments.
The pharmacokinetic profile of Theasaponin E1 has been investigated to assess its suitability for clinical applications. Studies have shown that Theasaponin E1 exhibits good oral bioavailability and is metabolized primarily in the liver through phase I and phase II metabolic pathways. The half-life of Theasaponin E1 in vivo is relatively short, which necessitates the development of sustained-release formulations to ensure consistent therapeutic levels. Recent advances in nanotechnology have enabled the encapsulation of Theasaponin E1 in biocompatible nanoparticles, which enhance its stability and prolong its systemic availability, thereby improving its therapeutic efficacy.
Despite the promising findings, further research is needed to fully elucidate the mechanisms of action of Theasaponin E1 and to evaluate its safety profile in human trials. Ongoing studies are focused on optimizing the formulation of Theasaponin E1 for pharmaceutical applications and exploring its potential in combination therapies. The unique structural and functional properties of Theasaponin E1 position it as a valuable candidate for the development of novel drugs targeting a wide range of diseases, from inflammatory conditions to metabolic disorders and cancer.
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